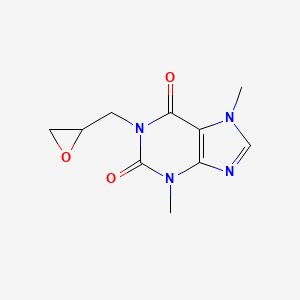![molecular formula C23H15NO5 B8744914 11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate](/img/structure/B8744914.png)
11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate is a complex organic compound with the molecular formula C23H15NO5 and a molecular weight of 385.37 g/mol . This compound is characterized by its unique structure, which includes a dibenzo[a,e]cyclooctene core and a 4-nitrophenyl ester group.
Preparation Methods
The synthesis of 11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate involves multiple steps of organic reactions. The specific synthetic route and reaction conditions depend on the design of the chemist. Generally, the preparation involves the following steps :
Formation of the dibenzo[a,e]cyclooctene core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the carbonic acid group: This step involves the reaction of the dibenzo[a,e]cyclooctene core with carbonic acid derivatives.
Esterification with 4-nitrophenol: The final step involves the esterification of the intermediate with 4-nitrophenol to form the desired compound.
Chemical Reactions Analysis
11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate undergoes various types of chemical reactions, including :
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl ester group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate has several scientific research applications, including :
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: The compound’s unique structure makes it a potential candidate for developing new materials with specific optical or chemical properties.
Biological Research: The presence of the nitrophenyl group allows it to be used as a biological marker or probe for detecting and labeling specific biomolecules or cells.
Mechanism of Action
The mechanism of action of 11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate is not well-documented. the presence of the nitrophenyl group suggests that it may interact with biological targets through specific binding interactions. The molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate can be compared with other similar compounds, such as :
Dibenzo[a,e]cyclooctene derivatives: These compounds share the core structure but may have different functional groups attached.
Nitrophenyl esters: These compounds share the nitrophenyl ester group but may have different core structures.
The uniqueness of this compound lies in its combination of the dibenzo[a,e]cyclooctene core and the nitrophenyl ester group, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C23H15NO5 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-ynyl carbonate |
InChI |
InChI=1S/C23H15NO5/c25-23(28-20-13-11-19(12-14-20)24(26)27)29-22-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-21(17)22/h1-8,11-14,22H,15H2 |
InChI Key |
MXZMBHWSLRRSHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![butyl 4-[(2-chloro-9H-purin-6-yl)amino]benzoate](/img/structure/B8744846.png)
![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidin-2-amine](/img/structure/B8744864.png)


![(1S,4R)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B8744881.png)






